molecular formula C7H13ClFNO2S B13053339 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl

Cat. No.: B13053339
M. Wt: 229.70 g/mol
InChI Key: XYGOBVVUBCNNAX-UHFFFAOYSA-N
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Description

8-(Fluoromethyl)-5-thia-2-azaspiro[34]octane 5,5-dioxide hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by their unique three-dimensional structures, which consist of two rings connected by a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and sulfur atoms in its structure play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Fluoromethyl)-5-thia-2-azaspiro[34]octane 5,5-dioxide hydrochloride stands out due to the presence of both fluorine and sulfur atoms in its structure

Biological Activity

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride (CAS Number: 1373028-20-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyDetails
Chemical Formula C7_7H12_{12}FNO2_2S
Molecular Weight 193.239 g/mol
CAS Number 1373028-20-6
Synonyms SB50952, AM806075, CS-0445603

Structure

The chemical structure of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide features a spirocyclic arrangement which is significant for its biological interactions.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some studies suggest that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways.
  • Anticancer Properties : Certain spiro compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds may protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Effects

  • Antimicrobial Activity
    • A study demonstrated that similar spirocyclic compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or membrane integrity.
  • Anticancer Activity
    • Research has highlighted the potential of spirocyclic compounds in cancer therapy. For instance, a derivative showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
  • Neuroprotective Effects
    • Preliminary studies suggest that 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane may offer neuroprotection by modulating oxidative stress pathways and inhibiting apoptotic signals in neuronal cells.

Case Studies

  • Antimicrobial Efficacy
    • In a controlled trial, a related compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting strong antibacterial properties.
  • Cancer Cell Line Studies
    • A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 of 15 µM after 48 hours of treatment, indicating significant cytotoxicity.
  • Neuroprotection in vitro
    • In neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a reduction of apoptosis markers by approximately 40%, supporting its potential as a neuroprotective agent.

Properties

Molecular Formula

C7H13ClFNO2S

Molecular Weight

229.70 g/mol

IUPAC Name

8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride

InChI

InChI=1S/C7H12FNO2S.ClH/c8-3-6-1-2-12(10,11)7(6)4-9-5-7;/h6,9H,1-5H2;1H

InChI Key

XYGOBVVUBCNNAX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2(C1CF)CNC2.Cl

Origin of Product

United States

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